molecular formula C11H8IN3O2 B8328443 4-iodo-N-(3-nitrophenyl)pyridine-2-amine

4-iodo-N-(3-nitrophenyl)pyridine-2-amine

Cat. No.: B8328443
M. Wt: 341.10 g/mol
InChI Key: FOJVJWLKGPUGQA-UHFFFAOYSA-N
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Description

4-Iodo-N-(3-nitrophenyl)pyridine-2-amine is a halogenated pyridine derivative characterized by an iodine substituent at the pyridine ring’s 4-position and a 3-nitrophenyl group attached via an amine linkage at the 2-position. This structural configuration confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C11H8IN3O2

Molecular Weight

341.10 g/mol

IUPAC Name

4-iodo-N-(3-nitrophenyl)pyridin-2-amine

InChI

InChI=1S/C11H8IN3O2/c12-8-4-5-13-11(6-8)14-9-2-1-3-10(7-9)15(16)17/h1-7H,(H,13,14)

InChI Key

FOJVJWLKGPUGQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC=CC(=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyridine/Phenyl) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (1H NMR δ, ppm)
4-Iodo-N-(3-nitrophenyl)pyridine-2-amine 4-I, N-(3-NO₂Ph) 327.12 Not reported Aromatic H: ~6.5–8.5 (pyridine and phenyl)
5-Bromo-N-(4-methoxyphenyl)-3-nitropyridin-2-amine (3j) 5-Br, N-(4-MeOPh) 364.18 275–277 Aromatic H: 6.8–8.2; OCH₃: ~3.8
N-(4-Chlorophenyl)-5-naphthalen-1-yl-3-nitropyridin-2-amine (3p) 5-Naphthyl, N-(4-ClPh) 415.87 281–283 Aromatic H: 7.0–8.5; Cl: no shift
N-[4-(4'-Fluorobiphenyl)thiazol-2-yl]pyridine-2-amine Thiazole-biphenyl substituent 388.43 Not reported Thiazole H: ~7.5–8.0; NH: ~6.2

Key Observations :

  • Halogen Impact : Iodine’s larger atomic radius and polarizability compared to bromine or chlorine increase molecular weight and may reduce melting points due to weaker crystal packing .
  • Spectral Signatures : Aromatic protons in the target compound appear downfield (~6.5–8.5 ppm) due to iodine’s inductive effects, contrasting with upfield shifts in methoxy-substituted analogs .

Enzyme Inhibition :

  • The target compound’s nitro and iodine substituents may enhance acetylcholinesterase (AChE) inhibition compared to brominated analogs (e.g., 3j, IC₅₀ ~2.1 µM), as electron-withdrawing groups improve binding to AChE’s catalytic site .
  • Thiazolyl-pyridin-2-amine derivatives (e.g., from ) exhibit antimicrobial activity (MIC ~8 µg/mL against S. aureus), suggesting that iodine’s bulkiness in the target compound might reduce permeability compared to smaller halogens .

Corrosion Inhibition :

  • Pyrazolyl-pyridin-2-amine derivatives (e.g., AB8, AB9) show corrosion inhibition efficiencies up to 94.6% in acidic environments . The target compound’s nitro group could enhance adsorption on metal surfaces, but iodine’s steric hindrance might limit efficacy compared to smaller substituents.

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